Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate is a useful research compound. Its molecular formula is C26H31N3O5S and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
A study by Desai, Shihora, and Moradia (2007) focused on the synthesis and characterization of new quinazolines, including derivatives similar to the specified compound, to evaluate their potential as antimicrobial agents. Their research demonstrated that these newly synthesized compounds exhibited significant antibacterial and antifungal activities against a range of pathogens, highlighting their potential in developing new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).
HIV Entry Inhibition
Watson et al. (2005) investigated the mechanism of action of 873140, a compound structurally related to Ethyl 4-{[2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]sulfonyl}benzoate, as a potent noncompetitive allosteric antagonist of the CCR5 receptor. This study provided insights into the receptor-based mechanism of this compound, showcasing its potential in HIV-1 treatment by blocking the CCR5 receptor, crucial for HIV entry into cells (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Dual Angiotensin II and Endothelin A Receptor Antagonism
Murugesan et al. (2002) explored the design and discovery of N-isoxazolyl biphenylsulfonamides, sharing structural similarities with this compound, as potent dual antagonists of both AT(1) and ET(A) receptors. Their findings suggest a novel approach to treating hypertension by combining the structural elements of the compound with those of known AT(1) antagonists, indicating its potential application in cardiovascular disease management (Murugesan et al., 2002).
Structural and Molecular Characterization
Xing and Nan (2005) conducted a study on N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide, a compound related to this compound, focusing on its molecular and crystal structure. This research contributes to understanding the structural characteristics and potential applications of such compounds in various scientific domains (Xing & Nan, 2005).
Anti-Juvenile Hormone Activity
Kuwano et al. (2008) investigated Ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) and its derivatives for their anti-juvenile hormone activity, indicating their potential use in pest control and insect growth regulation. Their findings show that these compounds induce precocious metamorphosis in the silkworm Bombyx mori, suggesting their application in developing novel insect control strategies (Kuwano, Fujita, Furuta, & Yamada, 2008).
Propiedades
IUPAC Name |
ethyl 4-[[3-(4-tert-butylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]sulfonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O5S/c1-5-34-24(31)19-8-12-21(13-9-19)35(32,33)29-16-14-26(15-17-29)27-22(23(30)28-26)18-6-10-20(11-7-18)25(2,3)4/h6-13H,5,14-17H2,1-4H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQPNWONTLRXPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.